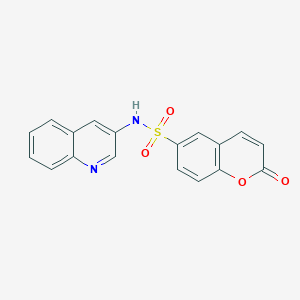![molecular formula C16H19N3OS B15108009 N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B15108009.png)
N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a complex organic compound with a unique structure that combines a phenyl group, a pyrimidine ring, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide include:
Pyridin-2-amine derivatives: These compounds share the pyridine ring structure and have similar chemical properties.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and are known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C16H19N3OS |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-(2-methyl-6-propan-2-ylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C16H19N3OS/c1-11(2)13-7-4-6-12(3)15(13)19-14(20)10-21-16-17-8-5-9-18-16/h4-9,11H,10H2,1-3H3,(H,19,20) |
Clave InChI |
HZLAXOSGOCGQPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{7-[4-(Dimethylamino)phenyl]-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15107930.png)
![4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15107934.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15107937.png)
![2-[4-(2,3-dihydrobenzo[b]furan-5-ylmethyl)piperazinyl]-N-(1,2,3,4-tetrahydrona phthyl)acetamide](/img/structure/B15107941.png)

![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15107949.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107956.png)
![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107959.png)
![1-(3-chloro-4-methoxyphenyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15107988.png)
![ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]carbamate](/img/structure/B15107991.png)
![Ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15107997.png)
![4-(2-oxopyrrolidin-1-yl)-N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}benzenesulfonamide](/img/structure/B15108008.png)
![7,7-dimethyl-10-(3-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15108011.png)
![1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B15108012.png)
